9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives, which undergo various functional group modifications. Key steps may involve:
Alkylation: Introduction of the 9-methyl group.
Thiazolidinone Formation: Cyclization to form the thiazolidinone ring.
Substitution Reactions: Introduction of the 4-methylbenzyl and 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Precise temperature control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to oxo groups.
Reduction: Reduction of the pyrimidinone ring.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydropyrimidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidinones: Compounds with a similar pyrido[1,2-a]pyrimidinone core.
Benzyl Derivatives: Compounds with similar benzyl substituents.
Uniqueness
The uniqueness of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to elucidate the compound's biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidinone core, thiazolidine moiety, and various substituents that contribute to its biological properties. Its molecular formula is C21H26N4O2S with a molecular weight of approximately 398.52 g/mol.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes the antimicrobial efficacy against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL |
Staphylococcus aureus | 0.01 mg/mL | 0.02 mg/mL |
Candida albicans | 0.005 mg/mL | 0.01 mg/mL |
Aspergillus fumigatus | 0.02 mg/mL | 0.04 mg/mL |
The compound exhibited significant antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin by factors ranging from 10 to 50 times in some cases .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. A study evaluating its effects on glioblastoma cell lines indicated a notable reduction in cell viability:
Case Study: Antitumor Activity
In a study conducted by Da Silva et al., derivatives of thiazolidinones were synthesized and tested for their antitumor effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent cytotoxicity:
Compound | Cell Viability (%) at 24h | IC50 (µM) |
---|---|---|
Compound A | 25% | 5 |
Compound B | 40% | 10 |
Compound C | 15% | 3 |
Among these, Compound A , closely related to the target compound, demonstrated the highest efficacy with an IC50 value of 3μM .
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within microbial cells and cancerous tissues. It may inhibit key enzymes or disrupt cellular pathways critical for survival and proliferation.
Molecular Docking Studies
Molecular docking studies have suggested that the compound binds effectively to bacterial ribosomal RNA and certain enzymes involved in cell wall synthesis, which may account for its potent antibacterial activity .
Properties
Molecular Formula |
C25H26N4O2S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-15(2)13-26-21-19(23(30)28-11-5-6-17(4)22(28)27-21)12-20-24(31)29(25(32)33-20)14-18-9-7-16(3)8-10-18/h5-12,15,26H,13-14H2,1-4H3/b20-12- |
InChI Key |
XIIBFHCGUOYAAU-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCC(C)C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCC(C)C)SC2=S |
Origin of Product |
United States |
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